Methyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]benzoate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]benzoate typically involves the formation of the oxazole ring followed by the introduction of the benzoate ester group. One common method involves the cyclization of an appropriate precursor, such as a 3,4-dimethylphenyl-substituted nitrile oxide, with a benzoic acid derivative under acidic or basic conditions. The reaction is usually carried out in a solvent like dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts, such as palladium or copper complexes, can also be employed to facilitate the cyclization and esterification reactions. Additionally, purification techniques like recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives with additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxazole ring into a more saturated structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Saturated oxazole derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The benzoate ester group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]benzoate
- Methyl 2-[5-(3,4-dimethylphenyl)-1,2-thiazole-3-amido]benzoate
- Methyl 2-[5-(3,4-dimethylphenyl)-1,2-imidazole-3-amido]benzoate
Uniqueness
Methyl 2-[5-(3,4-dimethylphenyl)-1,2-oxazole-3-amido]benzoate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to thiazole and imidazole derivatives. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H18N2O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H18N2O4/c1-12-8-9-14(10-13(12)2)18-11-17(22-26-18)19(23)21-16-7-5-4-6-15(16)20(24)25-3/h4-11H,1-3H3,(H,21,23) |
InChI Key |
JZMIGZNAIMLXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Origin of Product |
United States |
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